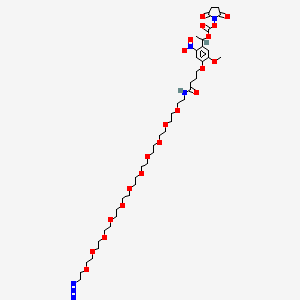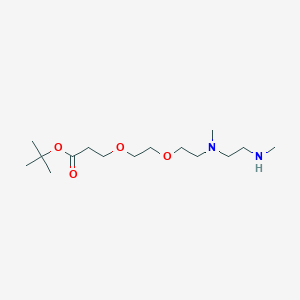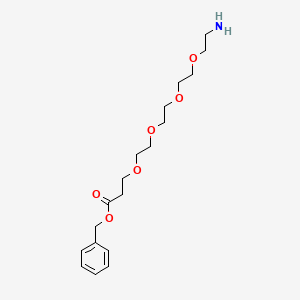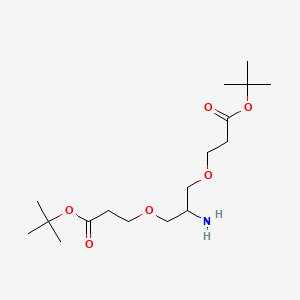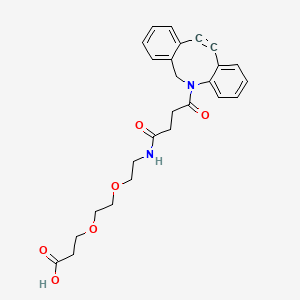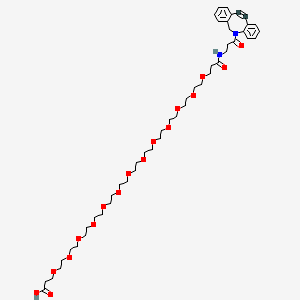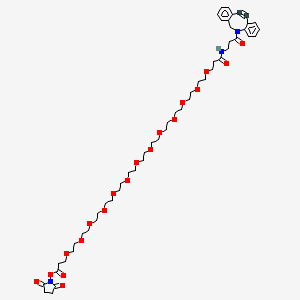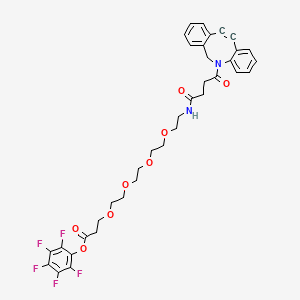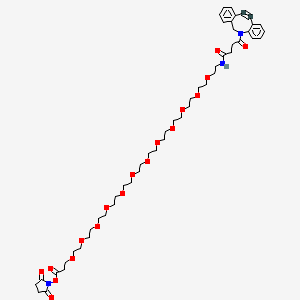
DBCO-PEG12-NHS ester
Overview
Description
DBCO-PEG12-NHS ester is a monodisperse polyethylene glycol linker that enables copper-free click chemistry with azide groups. The N-hydroxysuccinimide ester moiety reacts specifically and efficiently with primary amines to form a covalent amide bond. The hydrophilic polyethylene glycol spacer arm improves water solubility and provides a long and flexible connection that minimizes steric hindrance involved with ligation .
Preparation Methods
Synthetic Routes and Reaction Conditions
DBCO-PEG12-NHS ester is synthesized through a multi-step process involving the conjugation of dibenzylcyclooctyne (DBCO) to a polyethylene glycol (PEG) chain, followed by the attachment of an N-hydroxysuccinimide (NHS) ester group. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is often produced in reagent grade for research purposes, with options for good manufacturing practice (GMP) grade production for clinical applications .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG12-NHS ester primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules. This copper-free click chemistry reaction is highly specific and efficient, forming stable triazole linkages .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include azide-functionalized molecules and primary amines. The reactions are typically carried out in organic solvents such as DMSO, DCM, or DMF, under mild conditions that preserve the integrity of sensitive biomolecules .
Major Products
The major products formed from reactions involving this compound are covalent conjugates with azide-containing molecules or primary amines, resulting in stable triazole or amide linkages, respectively .
Scientific Research Applications
DBCO-PEG12-NHS ester is widely used in scientific research due to its versatility and efficiency in bioconjugation and drug delivery applications. Some of its key applications include:
Mechanism of Action
The mechanism of action of DBCO-PEG12-NHS ester involves the formation of covalent bonds with target molecules through click chemistry and amide bond formation. The DBCO group undergoes strain-promoted alkyne-azide cycloaddition with azide-containing molecules, while the NHS ester reacts with primary amines to form stable amide linkages. These reactions enable the efficient and specific conjugation of this compound to a wide range of biomolecules, facilitating their use in various applications .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to DBCO-PEG12-NHS ester include:
- Azido-PEG5-succinimidyl carbonate
- Boc-NH-PEG11-C2-acid
- Azido-PEG8-THP
- DBCO-PEG4-DBCO
- Fmoc-N-PEG3-CH2-NHS ester
Uniqueness
This compound stands out due to its long polyethylene glycol spacer arm, which provides enhanced water solubility and reduced steric hindrance. This makes it particularly suitable for applications requiring efficient and specific bioconjugation with minimal interference from the linker .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N3O18/c54-46(11-12-47(55)52-41-44-7-2-1-5-42(44)9-10-43-6-3-4-8-45(43)52)51-16-18-60-20-22-62-24-26-64-28-30-66-32-34-68-36-38-70-40-39-69-37-35-67-33-31-65-29-27-63-25-23-61-21-19-59-17-15-50(58)71-53-48(56)13-14-49(53)57/h1-8H,11-41H2,(H,51,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUFPIOHTWMNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H71N3O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1002.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



